molecular formula C19H28N2O5 B3328069 Z-Val-ile-OH CAS No. 41486-97-9

Z-Val-ile-OH

Cat. No.: B3328069
CAS No.: 41486-97-9
M. Wt: 364.4 g/mol
InChI Key: WRWKLZMOFAMVPZ-UHFFFAOYSA-N
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Description

Z-Val-ile-OH: is a dipeptide compound composed of valine and isoleucine, both of which are branched-chain amino acids. This compound is often used in peptide synthesis and research due to its stability and reactivity. The molecular formula of this compound is C19H28N2O5, and it has a molecular weight of 364.44 g/mol .

Mechanism of Action

Target of Action

Z-Val-Ile-OH is a biochemical compound used in proteomics research The specific primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body. The exact nature of these interactions and the resulting changes are currently unknown and would require further investigation.

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may be involved in protein synthesis or degradation pathways. The downstream effects of these pathways could include changes in protein levels, which could potentially affect various cellular processes.

Result of Action

Given its use in proteomics research , it’s plausible that it may affect protein levels in cells, which could in turn influence various cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-ile-OH typically involves the coupling of N-(benzyloxycarbonyl)-L-valine with L-isoleucine. The reaction is carried out in the presence of coupling agents such as 1H-benzotriazol-1-yl ester and bases like triethylamine in N,N-dimethylformamide (DMF) at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). These methods are scalable and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Z-Val-ile-OH primarily undergoes peptide coupling reactions. It reacts with the carboxyl group of one amino acid and the hydroxy group of another to form a peptide bond .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are dipeptides, which can further be used in the synthesis of longer peptide chains.

Scientific Research Applications

Chemistry: Z-Val-ile-OH is used in peptide synthesis to create dipeptides and longer peptide chains. It serves as a building block in the synthesis of complex peptides and proteins .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .

Medicine: These peptides can be used to target specific proteins or pathways involved in diseases .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a reagent in various chemical processes .

Comparison with Similar Compounds

Uniqueness: Z-Val-ile-OH is unique due to its combination of valine and isoleucine, both of which are branched-chain amino acids. This combination provides specific structural and functional properties that are valuable in peptide synthesis and research .

Properties

IUPAC Name

3-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-5-13(4)16(18(23)24)20-17(22)15(12(2)3)21-19(25)26-11-14-9-7-6-8-10-14/h6-10,12-13,15-16H,5,11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWKLZMOFAMVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41486-97-9
Record name CARBOBENZYLOXY-L-VALYL-L-ISOLEUCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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